2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine
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Overview
Description
2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine is a chemical compound with a pyridine ring substituted with bromine, methoxy, and S-methylsulfonimidoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine typically involves multiple steps. One common route starts with 2-bromo-4-methoxypyridine as the starting material. The S-methylsulfonimidoyl group can be introduced through a series of reactions involving sulfonylation and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for industrial applications. Optimization of reaction conditions and purification processes would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The S-methylsulfonimidoyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonimidoyl groups on biological activity.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The S-methylsulfonimidoyl group can influence the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxypyridine: Lacks the S-methylsulfonimidoyl group and has different reactivity and applications.
2-Bromo-4-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-4-chloropyridine: Contains a chlorine atom instead of a methoxy group.
Uniqueness
2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine is unique due to the presence of the S-methylsulfonimidoyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9BrN2O2S |
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Molecular Weight |
265.13 g/mol |
IUPAC Name |
(6-bromo-4-methoxypyridin-2-yl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H9BrN2O2S/c1-12-5-3-6(8)10-7(4-5)13(2,9)11/h3-4,9H,1-2H3 |
InChI Key |
JURSTMVYASZSAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)S(=N)(=O)C |
Origin of Product |
United States |
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